6-Bromo-4-chloroquinoline-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those with bromo and chloro substituents, has been a subject of interest due to their potential biological activities. The synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile, however, is not directly reported in the provided papers. Nevertheless, similar compounds have been synthesized using various methods. For instance, the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles involved the modification of the isoquinoline scaffold, which is structurally related to quinoline . Additionally, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which included cyclization and substitution reactions . The Knorr synthesis was employed to prepare 6-bromo-2-chloro-4-methylquinoline, which involved condensation and cyclization steps . These methods could potentially be adapted for the synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots . Although the exact molecular structure analysis of 6-bromo-4-chloroquinoline-3-carbonitrile is not provided, the structural data from similar compounds can be used to infer the potential molecular interactions and stability of the compound of interest.
Chemical Reactions Analysis
The reactivity of quinoline carbonitriles under nucleophilic conditions has been explored. For example, 6-methylchromone-3-carbonitrile underwent various reactions with nucleophilic reagents, leading to the formation of different heterocyclic systems . These findings suggest that 6-bromo-4-chloroquinoline-3-carbonitrile could also exhibit interesting reactivity under nucleophilic conditions, potentially leading to a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. While the papers do not provide specific data on the physical and chemical properties of 6-bromo-4-chloroquinoline-3-carbonitrile, they do offer insights into related compounds. For instance, the antibacterial activity of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was assessed, indicating the potential for biological applications . The synthesis of 6-bromo-4-iodoquinoline as an intermediate for biologically active compounds further supports the relevance of studying these properties .
Scientific Research Applications
Synthesis and Reactions
6-Bromo-4-chloroquinoline-3-carbonitrile derivatives are synthesized and utilized in various chemical reactions, contributing significantly to the production of biologically active compounds. These reactions are categorized based on the specific substituents, such as chloro and cyano groups, and their positions on the quinoline ring. This versatility in reactions makes these compounds valuable in the field of organic chemistry and drug development (Mekheimer et al., 2019).
Optoelectronic and Nonlinear Properties
The optoelectronic, nonlinear, and charge transport properties of chloroquinoline-3-carbonitrile derivatives, including those related to 6-Bromo-4-chloroquinoline-3-carbonitrile, have been extensively studied. These compounds exhibit significant potential for use in multifunctional materials, thanks to their structural and electronic properties. This makes them promising candidates for applications in optoelectronics and materials science (Irfan et al., 2020).
Antitumor Activities
Certain derivatives of chloroquinoline-3-carbonitrile, including those similar to 6-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in inhibiting the growth of various cancer cells, indicating their potential role in the development of new anticancer therapies (El-Agrody et al., 2012).
Chemical Transformations under Nucleophilic Conditions
The reactivity of chloroquinoline-3-carbonitrile derivatives under nucleophilic conditions has been explored, leading to the formation of various heterocyclic systems. This chemical versatility is essential in synthesizing new compounds with potential biological and pharmacological activities (Ibrahim & El-Gohary, 2016).
Synthesis of Novel Quinoline Derivatives
6-Bromo-4-chloroquinoline-3-carbonitrile serves as an important intermediate in the synthesis of novel quinoline derivatives. These derivatives have applications in the development of inhibitors, including PI3K/mTOR inhibitors, which are crucial in cancer treatment and other therapeutic areas (Lei et al., 2015).
Photochemical Reactions
Chloroquinoline-3-carbonitrile derivatives are involved in photochemical reactions, leading to the synthesis of compounds like 6-alkoxy-2-cyanoquinolines. These reactions demonstrate the potential of these compounds in photochemistry and synthetic organic chemistry (Kaneko et al., 1974).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-chloroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCILRHPBZATKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634135 | |
Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinoline-3-carbonitrile | |
CAS RN |
364793-54-4 | |
Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-chloro-quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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